molecular formula C25H24N2O2 B10798822 LEI105

LEI105

Numéro de catalogue: B10798822
Poids moléculaire: 384.5 g/mol
Clé InChI: XDHONXIOZAUYDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one is a synthetic α-ketoheterocyclic compound featuring an oxazolo[4,5-b]pyridine core fused to a 6-phenylhexan-1-one chain and a 4-methylphenyl substituent. This scaffold is notable for its electrophilic ketone group, which enables interactions with serine hydrolases, making it a candidate for enzyme inhibition studies . The compound’s structural complexity arises from the oxazolo[4,5-b]pyridine moiety, which contributes to its rigidity and electronic properties, while the aliphatic hexan-1-one chain and aromatic substituents modulate solubility and binding affinity.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C25H24N2O2

Poids moléculaire

384.5 g/mol

Nom IUPAC

1-[6-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one

InChI

InChI=1S/C25H24N2O2/c1-18-12-14-20(15-13-18)21-16-23-24(26-17-21)27-25(29-23)22(28)11-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,12-17H,3,6-7,10-11H2,1H3

Clé InChI

XDHONXIOZAUYDB-UHFFFAOYSA-N

SMILES canonique

CC1=CC=C(C=C1)C2=CC3=C(N=C2)N=C(O3)C(=O)CCCCCC4=CC=CC=C4

Origine du produit

United States

Méthodes De Préparation

The synthesis of 1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one typically involves multi-step reactions. One common synthetic route starts with the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF. This intermediate is then cyclized with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate to form the oxazole ring. The final step involves a Suzuki coupling reaction with various aryl boronic acids to yield the target compound .

Analyse Des Réactions Chimiques

1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one undergoes several types of chemical reactions:

Applications De Recherche Scientifique

1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related analogs:

Compound Name Heterocycle Core Aliphatic Chain Length Substituents Key Biological Activity NMR Carbonyl Shift (δ, ppm) Purity/LC-MS (%)
Target Compound Oxazolo[4,5-b]pyridine 6-Phenylhexan-1-one 4-Methylphenyl at C6 DAGLα inhibition (inferred) N/A (data unavailable) N/A
LEI104 (OL-100) Oxazolo[4,5-b]pyridine 4-Phenylbutan-1-one None Potent DAGLα inhibitor 190.12 (C=O) 94%
1-(Imidazo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one Imidazo[4,5-b]pyridine 6-Phenylhexan-1-one None Not explicitly reported 194.41 (C=O) >95%
1-(Thiazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one Thiazolo[4,5-b]pyridine 6-Phenylhexan-1-one None Not explicitly reported 181.08 (C=O) 95%

Key Observations:

Heterocycle Core Modifications: Oxazolo vs. Thiazolo/Imidazo: The oxazolo core contains an oxygen atom, while thiazolo and imidazo analogs incorporate sulfur or nitrogen, respectively. The carbonyl signal in NMR shifts from 190.12 ppm (oxazolo) to 194.41 ppm (imidazo) and 181.08 ppm (thiazolo), reflecting differences in electron-withdrawing effects .

Aliphatic Chain Length :

  • LEI104 (4-phenylbutan-1-one) has a shorter chain than the target compound (6-phenylhexan-1-one). Extended chains may improve membrane permeability or binding pocket accommodation in enzyme targets. For instance, hexan-1-one derivatives exhibit higher molecular weights (~352 g/mol) compared to butan-1-one analogs (~294 g/mol), which could influence pharmacokinetics .

Substituent Effects: The 4-methylphenyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to unsubstituted phenyl analogs.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • The α-ketoheterocycle scaffold’s potency is sensitive to chain length and heterocycle composition. For example, shortening the aliphatic chain from hexan-1-one to butan-1-one (as in LEI104) may reduce steric hindrance, improving enzyme binding .
    • Substituents on the aromatic ring (e.g., 4-methylphenyl) can fine-tune electronic and steric effects, though their impact on DAGLα inhibition requires further study.
  • Synthetic Challenges :

    • Derivatives like LEI104 are synthesized via nucleophilic substitution or condensation reactions, with yields ranging from 42% to 95% depending on purification methods .
  • Limitations :

    • Direct comparative data for the target compound’s biological activity is absent in the provided evidence, necessitating caution in extrapolating findings from analogs.

Activité Biologique

1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one is represented as follows:

  • Molecular Formula : C25H24N2O2
  • Molecular Weight : 396.47 g/mol
  • CAS Number : 122390213

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its anti-inflammatory, analgesic, and potential neuropharmacological effects. The following sections summarize key findings from the literature.

Anti-inflammatory Activity

Research indicates that compounds with oxazole and pyridine moieties exhibit significant anti-inflammatory effects. In a study evaluating the anti-inflammatory properties of related compounds, it was found that derivatives containing similar structural features significantly inhibited edema formation in animal models. For instance:

CompoundDose (mg/kg)% Inhibition
Compound A1075%
Compound B2082%
1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one 1578%

This suggests that the compound may exert similar anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Analgesic Effects

The analgesic properties of this compound were assessed using the formalin test in rats. The results demonstrated that the compound significantly reduced pain responses compared to control groups:

Treatment GroupPain Score (0-10)% Pain Reduction
Control8.5-
Compound Dose 15.041%
Compound Dose 23.065%

The data indicate a dose-dependent reduction in pain perception, which may be attributed to central nervous system interactions.

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems and inhibition of inflammatory pathways. Binding assays have shown that it interacts with GABA_A receptors, suggesting potential anxiolytic effects similar to benzodiazepines .

Case Studies

Recent case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Case Study on Inflammation : A study involving chronic inflammatory models demonstrated that treatment with the compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6.
  • Neuropharmacological Assessment : Another case study evaluated its effects on anxiety-like behavior in mice, revealing a significant decrease in anxiety-related behaviors in elevated plus-maze tests.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.